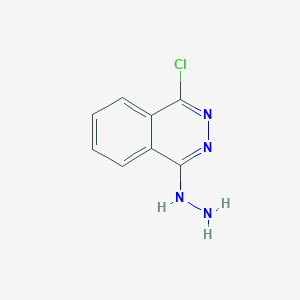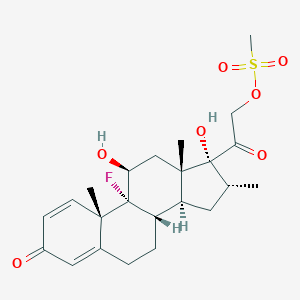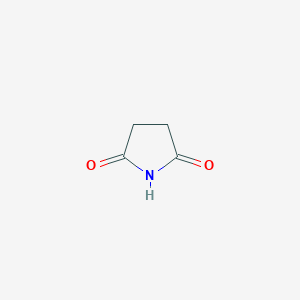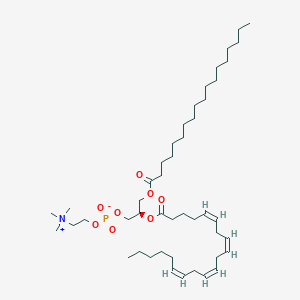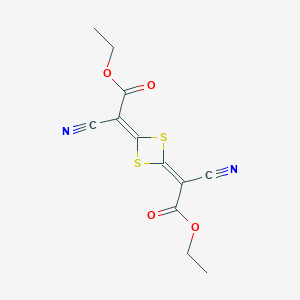
PyBroP
Vue d'ensemble
Description
Synthesis Analysis
PyBroP is utilized in several synthetic methodologies, including palladium-catalyzed coupling reactions and the activation of carboxylic acids for subsequent nucleophilic addition. For instance, PyBroP is used in the PdCl₂(dppf)-catalyzed synthesis of 2-arylated pyridine derivatives through in situ coupling of 2-OH pyridines and boronic acids, demonstrating its role in facilitating aryl-aryl bond formation (Li et al., 2011). Additionally, it has been employed in the direct alkynylation of tautomerizable heterocycles, showcasing its versatility in promoting C-OH bond activation and subsequent cross-coupling reactions (Shi & Aldrich, 2010).
Molecular Structure Analysis
The molecular structure of PyBroP, characterized by its phosphonium center and hexafluorophosphate counterion, plays a crucial role in its reactivity and effectiveness as a coupling agent. Its structure allows for the stable existence of the reagent under various conditions, making it a reliable choice for facilitating nucleophilic additions.
Chemical Reactions and Properties
PyBroP is involved in a multitude of chemical reactions, including the nucleophilic addition of oxindoles with pyridine N-oxides to access 3-pyridyl-3,3-disubstituted oxindoles, highlighting its utility in constructing complex organic frameworks (Han et al., 2024). It also facilitates the formation of 2-pyridyl oxime ethers, indicating its broad applicability in organic synthesis (Yuan et al., 2021).
Applications De Recherche Scientifique
Peptide Coupling : PyBroP is highly efficient for coupling N-methylated amino esters. It facilitates excellent peptide yield with minimal epimerization, making it superior to other reagents like PyBOP for certain couplings. However, it's less efficient with some Boc-amino acids due to N-carboxyanhydride formation (Coste, Frérot, & Jouin, 1994).
Synthesis of N-Heterocycles : PyBroP is used as an activating agent in the synthesis of 2-pyridones, 2-quinolinones, and 1-isoquinolinones, crucial building blocks in medicinal chemistry. This method offers a mild, general, and efficient approach (Wang et al., 2016).
Plant Breeding Optimization : Though not directly related to PyBroP, Python Breeding Optimizer and Simulator (PyBrOpS) is a Python package that performs multi-objective optimization and stochastic simulations of breeding pipelines, demonstrating the diverse applicability of Python in scientific research (Shrote & Thompson, 2023).
Alkynylation of Heterocycles : PyBroP is used for in situ C-OH activation in the direct alkynylation of tautomerizable heterocycles, followed by Sonogashira coupling. This method uses a copper-free system and is significant in organic synthesis (Shi & Aldrich, 2010).
Synthesis of α-(2-azaheteroaryl) Acetates : PyBroP is used in the synthesis of α-(2-azaheteroaryl) acetates, desirable in pharmaceutical molecules. This method offers a rapid, mild, and diverse approach to synthesizing these compounds (Londregan et al., 2014).
Formation of 2-pyridyl Oxime Ethers : PyBroP facilitates the preparation of 2-pyridyl oxime ethers from oximes and pyridine N-oxide under mild conditions, demonstrating its utility in creating functional pyridine derivatives (Yuan et al., 2021).
Coupling of α,α-dialkyl Amino Acid : PyBroP and PyBOP are compared for coupling α-aminoisobutyric acid (Aib), with PyBroP showing better results under specific conditions, indicating its efficiency in peptide synthesis (Frérot et al., 1991).
Synthesis of Antiretrovirals : PyBroP is used in the synthesis of an advanced intermediate in the creation of novel antiretrovirals, demonstrating its application in pharmaceutical research (González-Bobes et al., 2017).
Safety And Hazards
Orientations Futures
Transition metal-catalyzed cross-coupling reactions mediated by PyBroP have emerged as a new, mild, efficient, chemoselective, and versatile method for direct C–C, C–N, C–O, C–S, and C–P bond formations of tautomerizable heterocycles and phenols . The significant progress in this area suggests that PyBroP will continue to be a valuable tool in organic synthesis .
Propriétés
IUPAC Name |
bromo(tripyrrolidin-1-yl)phosphanium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24BrN3P.F6P/c13-17(14-7-1-2-8-14,15-9-3-4-10-15)16-11-5-6-12-16;1-7(2,3,4,5)6/h1-12H2;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKRMWNZYOIJCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)Br.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24BrF6N3P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369781 | |
| Record name | PyBroP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PyBroP | |
CAS RN |
132705-51-2 | |
| Record name | PyBroP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromo-tris-pyrrolidino-phosphonium hexafluorophosphat | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





